11-Azabicyclo[7.3.1]trideca-1(13),9,11-triene, 10,12-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
11-Azabicyclo[731]trideca-1(13),9,11-triene, 10,12-dimethyl- is a complex organic compound characterized by its unique bicyclic structure
Preparation Methods
The synthesis of 11-Azabicyclo[7.3.1]trideca-1(13),9,11-triene, 10,12-dimethyl- involves multiple steps. One reported method includes the treatment of 4-picoline with 5-hexenyl-1-lithium, followed by the addition of triallylborane and methanol. This leads to the formation of trans-6-allyl-2-(hex-5-enyl)-4-methyl-1,2,3,6-tetrahydropyridine. The compound is then converted to its cis-isomer through heating with triallylborane. The final step involves cyclization of the cis-isomer via intramolecular metathesis using Grubbs II and Hoveyda-Grubbs II ruthenium catalysts .
Chemical Reactions Analysis
11-Azabicyclo[7.3.1]trideca-1(13),9,11-triene, 10,12-dimethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, particularly at the nitrogen atom, using reagents like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and can be used in studying reaction mechanisms.
Biology: Its structure makes it a candidate for studying interactions with biological macromolecules.
Industry: Used in the synthesis of materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism by which 11-Azabicyclo[7.3.1]trideca-1(13),9,11-triene, 10,12-dimethyl- exerts its effects involves interactions with molecular targets such as enzymes or receptors. The bicyclic structure allows it to fit into specific binding sites, influencing biochemical pathways. Detailed studies on its mechanism of action are ongoing, focusing on its potential as a therapeutic agent .
Comparison with Similar Compounds
Similar compounds include:
11-Methyl-13-azabicyclo[7.3.1]trideca-3,10-diene: Shares a similar bicyclic structure but differs in the position and number of methyl groups.
3,10-Dithia-16-azabicyclo[10.3.1]hexadeca-1(16),12,14-triene: Contains sulfur atoms in its structure, leading to different chemical properties.
3,7-Dithia-13-azabicyclo[7.3.1]trideca-1(13),9,11-triene: Another sulfur-containing analog with distinct reactivity
These comparisons highlight the uniqueness of 11-Azabicyclo[73
Properties
CAS No. |
62142-48-7 |
---|---|
Molecular Formula |
C14H21N |
Molecular Weight |
203.32 g/mol |
IUPAC Name |
10,12-dimethyl-11-azabicyclo[7.3.1]trideca-1(13),9,11-triene |
InChI |
InChI=1S/C14H21N/c1-11-13-8-6-4-3-5-7-9-14(10-13)12(2)15-11/h10H,3-9H2,1-2H3 |
InChI Key |
FDQPPRYURUYKCU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2CCCCCCCC(=C2)C(=N1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.